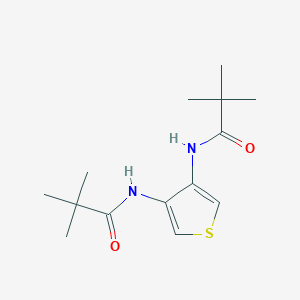
N,N'-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) is a chemical compound that belongs to the class of organic compounds known as amides. This compound features a thiene ring, which is a five-membered ring containing sulfur, and two dimethylpropanamide groups attached to the thiene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) typically involves the reaction of thiene derivatives with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) undergoes various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
- N,N’-(Cyclohexane-1,4-diyl)bis(2,2-dimethylpropanamide)
- N,N’-(Phenylene-1,4-diyl)bis(2,2-dimethylpropanamide)
Uniqueness
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) is unique due to the presence of the thiene ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiene ring can participate in various chemical reactions, making this compound versatile for different applications .
Propriétés
Numéro CAS |
90069-85-5 |
|---|---|
Formule moléculaire |
C14H22N2O2S |
Poids moléculaire |
282.40 g/mol |
Nom IUPAC |
N-[4-(2,2-dimethylpropanoylamino)thiophen-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2,3)11(17)15-9-7-19-8-10(9)16-12(18)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
Clé InChI |
LPWJDYLGMDIXKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CSC=C1NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)
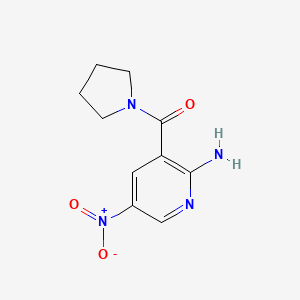
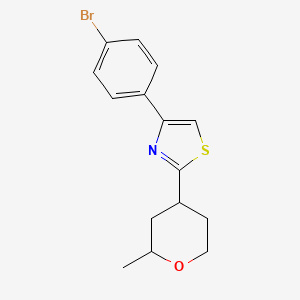
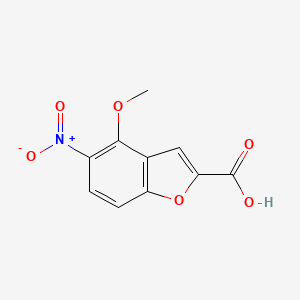
![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
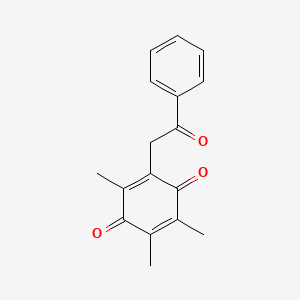
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
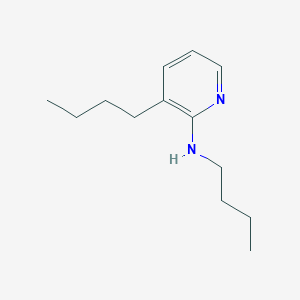
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
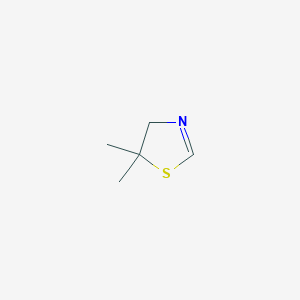
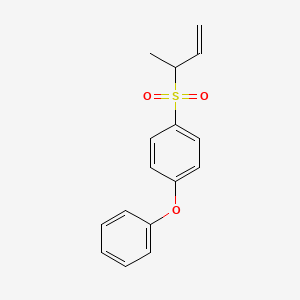
![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
